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molecular formula C18H14O3 B8581240 7-Methoxy-4-phenylnaphthalene-2-carboxylic acid CAS No. 132725-90-7

7-Methoxy-4-phenylnaphthalene-2-carboxylic acid

Cat. No. B8581240
M. Wt: 278.3 g/mol
InChI Key: SEFNGLMUROBBLU-UHFFFAOYSA-N
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Patent
US05308852

Procedure details

Following the procedure described in Naphthol 1, Step 3, but substituting 1-(2-thiazolyl)-3-carbethoxy-6-methoxynaphthalene from Step 6, for 1-phenyl-3-carboxy-6-methoxynaphthalene, the title product was obtained and used as such for the next step.
Name
1-(2-thiazolyl)-3-carbethoxy-6-methoxynaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[C:15]2[C:10](=[CH:11][C:12]([O:16][CH3:17])=[CH:13][CH:14]=2)[CH:9]=[C:8]([C:18]([O:20]CC)=[O:19])[CH:7]=1>C1C=C2C=CC=C(O)C2=CC=1>[C:2]1([C:6]2[C:15]3[C:10](=[CH:11][C:12]([O:16][CH3:17])=[CH:13][CH:14]=3)[CH:9]=[C:8]([C:18]([OH:20])=[O:19])[CH:7]=2)[CH:14]=[CH:15][CH:6]=[CH:7][CH:8]=1.[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[C:15]2[C:10](=[CH:11][C:12]([OH:16])=[CH:13][CH:14]=2)[CH:9]=[C:8]([C:18]([OH:20])=[O:19])[CH:7]=1

Inputs

Step One
Name
1-(2-thiazolyl)-3-carbethoxy-6-methoxynaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC=C1)C1=CC(=CC2=CC(=CC=C12)OC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=C2C(=C1)C=CC=C2O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=CC2=CC(=CC=C12)OC)C(=O)O
Name
Type
product
Smiles
S1C(=NC=C1)C1=CC(=CC2=CC(=CC=C12)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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